2-(3-Propyloxiran-2-yl)quinoline
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Overview
Description
1,2-Epoxy-1-(2-quinolyl)pentane is an organic compound with the molecular formula C14H15NO It is characterized by the presence of an epoxide group attached to a quinoline ring, making it a member of the epoxide family
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Epoxy-1-(2-quinolyl)pentane can be synthesized through several methods. One common approach involves the epoxidation of 1-(2-quinolyl)pent-1-ene using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction typically proceeds at room temperature and yields the desired epoxide .
Industrial Production Methods
Industrial production of 1,2-epoxy-1-(2-quinolyl)pentane may involve the use of more scalable and efficient methods. For instance, the epoxidation of 1-(2-quinolyl)pent-1-ene can be carried out using hydrogen peroxide in the presence of a suitable catalyst, such as titanium silicalite-1 (TS-1). This method offers higher yields and is more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1,2-Epoxy-1-(2-quinolyl)pentane undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The epoxide ring can be opened by nucleophiles, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like water, alcohols, and amines can open the epoxide ring under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of vicinal diols.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halohydrins, amino alcohols, and other substituted products.
Scientific Research Applications
1,2-Epoxy-1-(2-quinolyl)pentane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and enzymes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,2-epoxy-1-(2-quinolyl)pentane involves the interaction of its epoxide group with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity underlies its potential biological effects, such as enzyme inhibition and DNA modification .
Comparison with Similar Compounds
Similar Compounds
1,2-Epoxypropane: A simpler epoxide with similar reactivity but lacking the quinoline ring.
1,2-Epoxy-3-phenylpropane: Contains a phenyl group instead of a quinoline ring.
1,2-Epoxy-3-phenoxypropane: Contains a phenoxy group instead of a quinoline ring.
Uniqueness
1,2-Epoxy-1-(2-quinolyl)pentane is unique due to the presence of the quinoline ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
124779-43-7 |
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Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
2-(3-propyloxiran-2-yl)quinoline |
InChI |
InChI=1S/C14H15NO/c1-2-5-13-14(16-13)12-9-8-10-6-3-4-7-11(10)15-12/h3-4,6-9,13-14H,2,5H2,1H3 |
InChI Key |
NVTNTMLDKKBOPS-UHFFFAOYSA-N |
SMILES |
CCCC1C(O1)C2=NC3=CC=CC=C3C=C2 |
Canonical SMILES |
CCCC1C(O1)C2=NC3=CC=CC=C3C=C2 |
Synonyms |
1,2-epoxy-1-(2-quinolyl)pentane EQU5 |
Origin of Product |
United States |
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